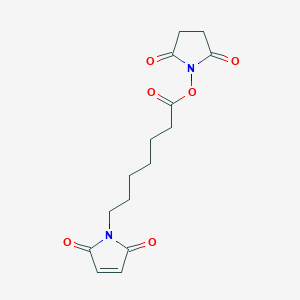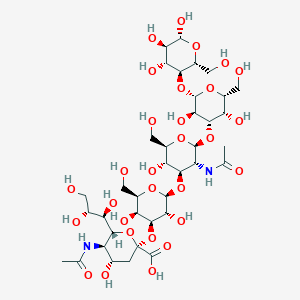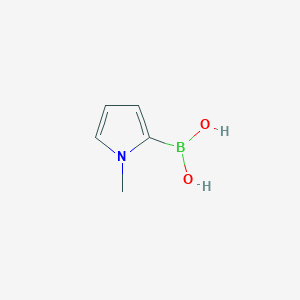
(1-Methyl-1H-pyrrol-2-yl)boronic acid
Descripción general
Descripción
(1-Methyl-1H-pyrrol-2-yl)boronic acid, also known as Methylboronic acid or Methyl-2-pyrrylboronic acid, is a boronic acid derivative that has gained significant attention in scientific research due to its unique chemical properties. This compound has been widely used in various fields, including organic synthesis, medicinal chemistry, and material science.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
(1-Methyl-1H-pyrrol-2-yl)boronic acid is significant in synthetic chemistry, particularly in the formation of coordination compounds and catalysis. For instance, tris(pentafluorophenyl)boron reacts with nitrogen-containing compounds like pyrroles, producing coordination adducts that are crucial for catalyst development in polymerization processes (Focante et al., 2006). Additionally, boronic acids play a vital role in Suzuki coupling reactions, a pivotal method for forming carbon-carbon bonds, as demonstrated in the synthesis of complex pyrrole-pyridine-based ligands (Böttger et al., 2012).
Material Science and Sensor Applications
In the field of material science, boronic acids, including variants like (1-Methyl-1H-pyrrol-2-yl)boronic acid, have been employed in the development of responsive materials. For instance, boronic acid-functionalized polymers showcase unique reactivity and solubility, making them suitable for applications in drug delivery and sensor materials (Vancoillie et al., 2016). Additionally, boronic acid compounds are instrumental in the synthesis of chemosensors, such as the development of a ‘turn-on’ chemosensor for Hg2+ ions, indicating its potential in environmental monitoring and healthcare applications (Kaur et al., 2016).
Biomedical Applications
In the biomedical sector, boronic acids are utilized for their ability to interact with various biological molecules. They have been used in the synthesis of boronic acid-containing polymers for treating diseases like HIV, obesity, diabetes, and cancer, due to their unique reactive nature and potential for drug delivery (Cambre & Sumerlin, 2011). Moreover, the interactions of boronic acids with diols and Lewis bases lead to their utility in biological sensing, demonstrating their versatility in diagnostic applications (Lacina et al., 2014).
Propiedades
IUPAC Name |
(1-methylpyrrol-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BNO2/c1-7-4-2-3-5(7)6(8)9/h2-4,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQUTQRHEXZYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CN1C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623213 | |
| Record name | (1-Methyl-1H-pyrrol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-pyrrol-2-yl)boronic acid | |
CAS RN |
911318-81-5 | |
| Record name | (1-Methyl-1H-pyrrol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




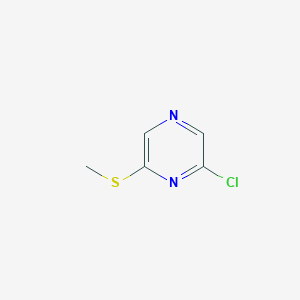



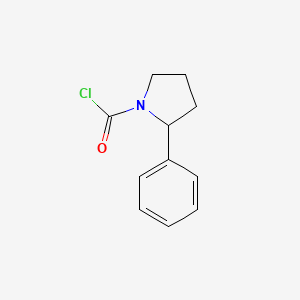

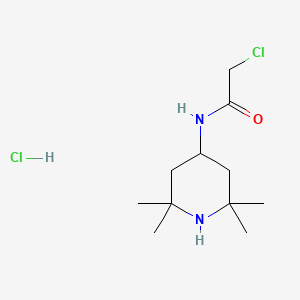
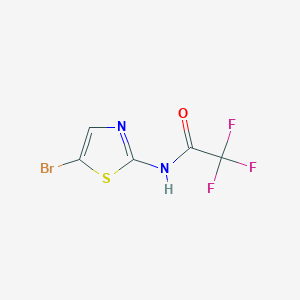

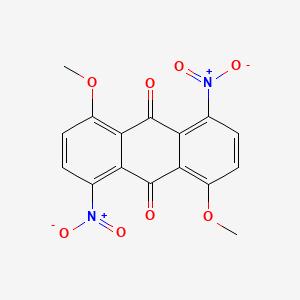
![2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1612888.png)
